molecular formula C11H16N2O2S B1523112 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 1152880-11-9

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

Cat. No. B1523112
CAS RN: 1152880-11-9
M. Wt: 240.32 g/mol
InChI Key: LAHOLYHJERNVHG-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione, commonly known as 4-AMPT, is an organic compound that has been widely studied in scientific research due to its unique properties. It is a derivative of morpholine, a heterocyclic compound that has been used in the synthesis of various drugs. 4-AMPT has been found to have a variety of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Peptide Synthesis and Cyclic Depsipeptide Formation

4-Phenyl-1,2,4-triazoline-3,5-dione has been used in peptide synthesis, particularly for constructing peptides from α-hydroxy carboxylic acids and repetitive α-aminoisobutyric-acid (Aib) units. The compound facilitates the formation of cyclic depsipeptides, which are important in various biological processes and have potential therapeutic applications. The synthesis involves direct amid cyclization and base-catalyzed cyclization of phenyl thioesters, leading to the formation of morpholin-2,5-diones, which are crucial intermediates in peptide synthesis (Obrecht & Heimgartner, 1987).

Polymerization and Material Synthesis

The compound has been instrumental in the synthesis of alternating copolymers through Diels-Alder and ene reactions with bis-triazolinediones. Its extremely reactive nature makes it a powerful electron-acceptor molecule, essential in rapid polymerization processes. This reactivity also opens up possibilities in creating materials with specific properties tailored for various industrial applications (Mallakpour & Butler, 1985).

Stereoselective Organic Synthesis

4-Phenyl-1,2,4-triazoline-3,5-dione is used in stereoselective organic synthesis, particularly in the stereoselective addition of electrophiles to naphthalenes. The process is promoted and stereodirected by alcohol, highlighting the compound's role in facilitating specific chemical reactions that are crucial in producing enantiomerically pure substances. These substances are important in the pharmaceutical industry where the configuration of molecules can significantly influence drug behavior (Fujita et al., 2001).

Electrochemistry and Sensing Applications

The compound has shown potential in electrochemistry, particularly in the selective recognition of copper ions and hydrogen peroxide sensing. Its electro-oxidation potential and reactivity make it a valuable component in developing electrochemical sensors and devices, which are crucial in environmental monitoring, healthcare, and industrial processes (Gayathri & Kumar, 2014).

Mechanism of Action

Target of Action

The primary targets of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways affected by 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and carries out its functions.

properties

IUPAC Name

[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHOLYHJERNVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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